N-(3-iodophenyl)oxetan-3-amine
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Overview
Description
N-(3-iodophenyl)oxetan-3-amine: is an organic compound characterized by the presence of an oxetane ring and an iodophenyl group. The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. The iodophenyl group introduces an iodine atom into the aromatic ring, which can significantly influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.
Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of an electrophilic halogen source to form the oxetane ring.
Industrial Production Methods: Industrial production of N-(3-iodophenyl)oxetan-3-amine may involve scalable synthetic routes such as the use of preformed oxetane-containing building blocks, which can be further functionalized through cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodophenyl group can undergo various substitution reactions, where the iodine atom is replaced by other substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group and the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as peroxy acids can be used to oxidize the amine group to nitro or nitroso derivatives.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to reduce the nitro group back to an amine.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N-(3-iodophenyl)oxetan-3-amine can be formed.
Oxidation Products: Oxidation can yield nitro or nitroso derivatives.
Reduction Products: Reduction can regenerate the amine group from nitro derivatives.
Scientific Research Applications
Chemistry: N-(3-iodophenyl)oxetan-3-amine is used as a building block in organic synthesis, particularly in the preparation of medium-sized heterocycles through ring-opening reactions .
Biology and Medicine: The compound’s unique structure makes it a valuable scaffold in medicinal chemistry for the development of bioactive molecules. It has been explored for its potential as a bioisostere in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Oxetanamine: This compound shares the oxetane ring but lacks the iodophenyl group, making it less reactive in substitution reactions.
3-Aminooxetane: Similar to 3-oxetanamine, this compound has an amine group attached to the oxetane ring but does not have the iodophenyl group.
Uniqueness: N-(3-iodophenyl)oxetan-3-amine is unique due to the presence of both the oxetane ring and the iodophenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding, which are not observed in simpler oxetane derivatives .
Properties
CAS No. |
1341409-32-2 |
---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.1 |
Purity |
95 |
Origin of Product |
United States |
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